1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a 4-bromo-3-methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the benzyl group: Benzylation of the piperazine ring is performed using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-Benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
- 1-Benzyl-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine
- 1-Benzyl-4-(4-methyl-3-nitrobenzenesulfonyl)piperazine
- 1-Benzyl-4-(3-nitrobenzenesulfonyl)piperazine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and biological activities
Biological Activity
1-benzyl-4-(4-bromo-3-methoxybenzenesulfonyl)piperazine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with various benzyl and sulfonyl derivatives. The presence of the bromo and methoxy groups enhances the compound's reactivity and biological profile.
Pharmacological Properties
This compound has been investigated for several pharmacological properties, including:
- Antimicrobial Activity : Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as bromine and methoxy, has been shown to enhance these effects, making this compound a candidate for further research in antimicrobial therapies .
- Neurotransmitter Modulation : This compound interacts with neurotransmitter receptors, particularly those involved in neurological disorders. It has been suggested that it may modulate neurotransmitter release, which could have implications for treating conditions like anxiety and depression .
The mechanism by which this compound exerts its effects is primarily through:
- Receptor Interaction : The compound is believed to bind to specific neurotransmitter receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to altered physiological responses, such as changes in mood or pain perception .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at levels comparable to established antibiotics .
- Neuropharmacological Studies : In animal models, the compound exhibited anxiolytic effects similar to those of benzodiazepines but with a different side effect profile. Behavioral assays indicated reduced anxiety-like behaviors in treated subjects .
- Analgesic Properties : Preliminary tests indicated that this compound possesses analgesic properties, potentially useful in pain management therapies. Its effectiveness was enhanced by the presence of the methoxy group, which appears to influence its binding affinity to pain receptors .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-benzyl-4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-18-13-16(7-8-17(18)19)25(22,23)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPMXFTCUAWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.